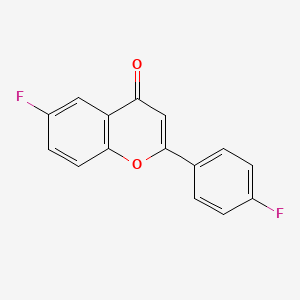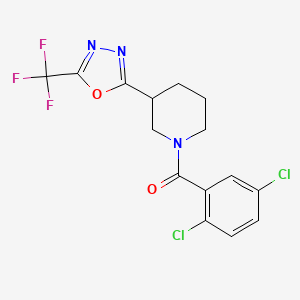
(2,5-Dichlorophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a dichlorophenyl group, a trifluoromethyl group, an oxadiazole ring, and a piperidine ring. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are common in many biologically active compounds. The presence of halogens (chlorine and fluorine) could potentially enhance the lipophilicity of the compound, which might affect its absorption and distribution in the body .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the dichlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the piperidine ring could undergo reactions at the nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The synthesis of related compounds involves substitution reactions and characterization through spectroscopic techniques. For instance, a specific compound was synthesized and characterized by X-ray diffraction, demonstrating a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. This structural information is crucial for understanding the chemical behavior and potential applications of these compounds (Karthik et al., 2021).
Antimicrobial Activity
- Certain derivatives have shown promising in vitro antimicrobial activity. For example, a study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives revealed good antimicrobial activity against tested pathogenic bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer and Antimicrobial Agents
- Synthesis and evaluation of novel derivatives for anticancer and antimicrobial activities have been conducted. A series of novel 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone derivatives exhibited potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal activities, indicating their potential as therapeutic agents (G, T., & Bodke, Y., 2021).
Synthesis Methods
- Innovative synthesis methods have been developed, such as microwave-assisted synthesis, which offers higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. These methods are applied to synthesize derivatives with significant antiinflammatory and antibacterial activities (Ravula et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F3N3O2/c16-9-3-4-11(17)10(6-9)13(24)23-5-1-2-8(7-23)12-21-22-14(25-12)15(18,19)20/h3-4,6,8H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBHPCWJDUCGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2768374.png)
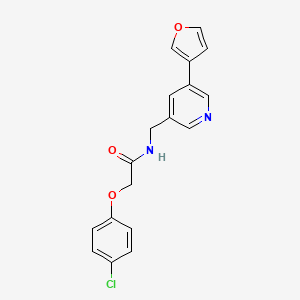
![1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B2768376.png)
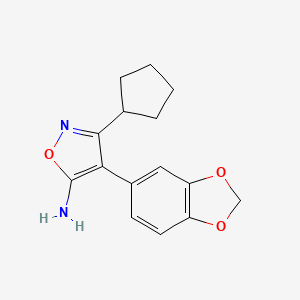

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2768382.png)
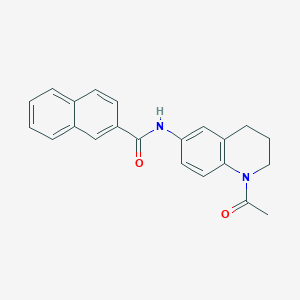
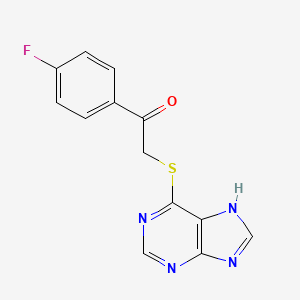
![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768385.png)
![{[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2768386.png)

![3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768392.png)
![{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2768393.png)
